molecular formula C35H62Br2N2O5 B10820803 Pancuronium bromide monohydrate CAS No. 22189-36-2

Pancuronium bromide monohydrate

Cat. No.: B10820803
CAS No.: 22189-36-2
M. Wt: 750.7 g/mol
InChI Key: KSNRANIFOPUVTD-CVPFSWIZSA-L
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Description

Pancuronium (bromide hydrate) is a bis-quaternary aminosteroid compound known for its potent neuromuscular blocking activity. It is primarily used as a muscle relaxant during anesthesia and surgical procedures. Pancuronium is a non-depolarizing curare-mimetic muscle relaxant that competitively inhibits the nicotinic acetylcholine receptor at the neuromuscular junction by blocking the binding of acetylcholine .

Preparation Methods

Pancuronium (bromide hydrate) is synthesized through a series of chemical reactions involving the androstane nucleusThe final product is obtained as a dibromide salt .

Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored in tight containers, protected from light and moisture, and maintained at temperatures between 15 and 25 degrees Celsius .

Chemical Reactions Analysis

Pancuronium (bromide hydrate) undergoes various chemical reactions, including:

    Oxidation: Pancuronium can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Pancuronium can undergo substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pancuronium (bromide hydrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the structure-activity relationship of neuromuscular blocking agents.

    Biology: Employed in research on neuromuscular transmission and the role of acetylcholine receptors.

    Medicine: Utilized as a muscle relaxant during anesthesia and surgical procedures, as well as in the study of neuromuscular disorders.

    Industry: Applied in the development of new muscle relaxants and other pharmacological agents

Mechanism of Action

Pancuronium (bromide hydrate) exerts its effects by competitively inhibiting the nicotinic acetylcholine receptor at the neuromuscular junction. This inhibition prevents the binding of acetylcholine, leading to a reduction in the response of the end plate to acetylcholine and resulting in muscle relaxation. The compound has slight vagolytic activity, causing an increase in heart rate, but no ganglioplegic activity .

Comparison with Similar Compounds

Pancuronium (bromide hydrate) is similar to other non-depolarizing neuromuscular blocking agents, such as:

    Vecuronium: Similar in structure but has a shorter duration of action.

    Rocuronium: Faster onset of action but less potent.

    Atracurium: Undergoes Hofmann elimination, making it suitable for patients with renal or hepatic impairment.

    Cisatracurium: A stereoisomer of atracurium with fewer side effects.

Pancuronium is unique in its combination of potency, duration of action, and minimal cardiovascular effects compared to other neuromuscular blocking agents .

Properties

CAS No.

22189-36-2

Molecular Formula

C35H62Br2N2O5

Molecular Weight

750.7 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide;hydrate

InChI

InChI=1S/C35H60N2O4.2BrH.H2O/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;;/h26-33H,7-23H2,1-6H3;2*1H;1H2/q+2;;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;;/m0.../s1

InChI Key

KSNRANIFOPUVTD-CVPFSWIZSA-L

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.O.[Br-].[Br-]

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.O.[Br-].[Br-]

Origin of Product

United States

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